molecular formula C16H11ClN4 B10862099 hCES2-IN-1

hCES2-IN-1

Cat. No.: B10862099
M. Wt: 294.74 g/mol
InChI Key: GMVGUDXEJRDGED-UHFFFAOYSA-N
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Description

hCES2-IN-1, also known as Compound 24, is a reversible and selective inhibitor of the human carboxylesterase 2 (hCES2) enzyme. It exhibits an IC50 value of 6.72 micromolar. This compound has shown effectiveness in reducing the level of hCES2 in living cells and is particularly effective against Irinotecan-induced delayed diarrhea and DSS-induced ulcerative colitis .

Preparation Methods

The synthetic routes and reaction conditions for hCES2-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of a light yellow to yellow solid. The compound has a molecular formula of C16H11ClN4 and a molecular weight of 294.74 grams per mole .

Chemical Reactions Analysis

hCES2-IN-1 primarily undergoes reactions typical of organic compounds containing aromatic rings and nitrogen atoms. These reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can occur, especially at the nitrogen-containing groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

hCES2-IN-1 has several scientific research applications, including:

    Chemistry: It is used as a selective inhibitor in studies involving the human carboxylesterase 2 enzyme.

    Biology: The compound is used to study the biological pathways involving hCES2 and its role in various diseases.

    Medicine: this compound is effective against Irinotecan-induced delayed diarrhea and DSS-induced ulcerative colitis, making it a valuable tool in medical research.

    Industry: The compound can be used in the development of new drugs targeting the hCES2 enzyme.

Mechanism of Action

hCES2-IN-1 exerts its effects by selectively inhibiting the human carboxylesterase 2 enzyme. This inhibition reduces the level of hCES2 in living cells, which in turn affects the hydrolysis of various substrates, including prodrugs like Irinotecan. The molecular targets and pathways involved include the inhibition of hCES2 activity, leading to reduced conversion of prodrugs to their active forms .

Comparison with Similar Compounds

hCES2-IN-1 is unique in its selectivity and effectiveness as an hCES2 inhibitor. Similar compounds include other inhibitors of the human carboxylesterase enzymes, such as:

    hCES1-IN-1: A selective inhibitor of the human carboxylesterase 1 enzyme.

    Irinotecan: A prodrug that requires activation by hCES2.

    Gemcitabine: Another prodrug that is activated by hCES2-mediated hydrolysis.

Compared to these compounds, this compound stands out due to its high selectivity and effectiveness in reducing hCES2 levels in living cells .

Properties

Molecular Formula

C16H11ClN4

Molecular Weight

294.74 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-8-chloroquinolin-2-amine

InChI

InChI=1S/C16H11ClN4/c17-11-5-3-4-10-8-9-14(20-15(10)11)21-16-18-12-6-1-2-7-13(12)19-16/h1-9H,(H2,18,19,20,21)

InChI Key

GMVGUDXEJRDGED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=NC4=C(C=CC=C4Cl)C=C3

Origin of Product

United States

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